

# performance comparison of GaN and Ga<sub>2</sub>O<sub>3</sub> for high-frequency applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Gallium oxide

Cat. No.: B7856332

[Get Quote](#)

## A Comparative Guide to GaN and Ga<sub>2</sub>O<sub>3</sub> for High-Frequency Electronics

For researchers, scientists, and professionals in materials science and electronic device engineering, the pursuit of semiconductors that can efficiently handle high power at high frequencies is a relentless endeavor. Gallium Nitride (GaN) has firmly established itself as a leading material in this domain. However, the emergence of **Gallium Oxide** (Ga<sub>2</sub>O<sub>3</sub>), with its ultra-wide bandgap, presents a compelling alternative. This guide provides an objective performance comparison of GaN and Ga<sub>2</sub>O<sub>3</sub> for high-frequency applications, supported by a review of experimental data and methodologies.

### Executive Summary

Gallium Nitride (GaN) is a mature wide-bandgap semiconductor that has seen widespread adoption in high-frequency and high-power applications due to its excellent electron mobility and thermal properties. In contrast, **Gallium Oxide** (Ga<sub>2</sub>O<sub>3</sub>) is an ultra-wide-bandgap semiconductor that, in its  $\beta$ -phase, offers a significantly higher critical electric field, promising superior performance in high-voltage applications. However, its lower electron mobility and poor thermal conductivity present challenges for high-frequency operation.

This comparison guide delves into the material properties, key performance metrics, and experimental protocols relevant to high-frequency devices based on these two materials. While GaN currently leads in overall high-frequency performance, particularly in terms of cutoff and

maximum oscillation frequencies, Ga<sub>2</sub>O<sub>3</sub> shows potential for high-power, low-frequency RF applications, provided thermal management challenges can be effectively addressed.

## Material Properties and Key Performance Metrics

The suitability of a semiconductor for high-frequency power applications is often evaluated using Figures of Merit (FOMs) that combine several key material properties. Johnson's Figure of Merit (JFOM) is indicative of a material's high-frequency power handling capability, while Baliga's Figure of Merit (BFOM) is crucial for assessing performance in power switching applications.

Material Property	Gallium Nitride (GaN)	Gallium Oxide ( $\beta$ -Ga <sub>2</sub> O <sub>3</sub> )
Bandgap (eV)	~3.4	~4.8-4.9 <sup>[1]</sup>
Critical Electric Field (MV/cm)	~3.3	~8 <sup>[1]</sup>
Electron Mobility (cm <sup>2</sup> /Vs)	>900 (bulk), ~2000 (2DEG)	~100-300 <sup>[1]</sup>
Saturated Electron Velocity (cm/s)	~2.5 x 10 <sup>7</sup>	~1.5-2.0 x 10 <sup>7</sup> <sup>[1]</sup>
Thermal Conductivity (W/cm·K)	~1.3-2.3	~0.1-0.3 <sup>[1]</sup>
Johnson's Figure of Merit (JFOM)	High	Potentially Higher than GaN
Baliga's Figure of Merit (BFOM)	High	Very High <sup>[1]</sup>

## High-Frequency Performance Data

The high-frequency performance of transistors is primarily characterized by the cutoff frequency (f<sub>T</sub>) and the maximum oscillation frequency (f<sub>max</sub>). f<sub>T</sub> represents the frequency at which the current gain of the device becomes unity, while f<sub>max</sub> is the frequency at which the power gain becomes unity.

Device Type	Material	Gate Length (nm)	fT (GHz)	fmax (GHz)
HEMT	GaN	160	86	152
HEMT	GaN	40	230	300
MOSFET	$\beta$ -Ga <sub>2</sub> O <sub>3</sub>	200	11	48
MOSFET	$\beta$ -Ga <sub>2</sub> O <sub>3</sub>	90	3.3	12.9

## Experimental Protocols

### I. Material Growth

#### A. Gallium Nitride (GaN) - Metal-Organic Chemical Vapor Deposition (MOCVD)

- **Substrate Preparation:** Typically, a high-resistivity silicon carbide (SiC) or sapphire substrate is used. The substrate is cleaned using a standard solvent cleaning process followed by an in-situ bake in the MOCVD reactor at high temperature to remove surface contaminants.
- **Nucleation Layer Growth:** An AlN nucleation layer is deposited at a high temperature to provide a template for subsequent GaN growth and manage the lattice mismatch between the GaN and the substrate.
- **Buffer Layer Growth:** A thick, unintentionally doped (UID) or intentionally doped (e.g., with iron) GaN buffer layer is grown to achieve high resistivity and provide a high-quality template for the active layers.
- **Channel and Barrier Layer Growth:** A thin UID GaN channel layer is grown, followed by a thin AlGaN barrier layer. The composition and thickness of the AlGaN layer are critical for determining the two-dimensional electron gas (2DEG) density and mobility.
- **Capping Layer (Optional):** A thin GaN cap layer may be grown on top of the AlGaN barrier to passivate the surface.

#### B. Gallium Oxide ( $\beta$ -Ga<sub>2</sub>O<sub>3</sub>) - Molecular Beam Epitaxy (MBE)

- **Substrate Preparation:** A native  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> substrate is typically used to ensure high crystalline quality. The substrate is cleaned using organic solvents and deionized water.
- **In-situ Cleaning:** The substrate is loaded into the MBE chamber and outgassed at a high temperature to remove any remaining surface impurities.
- **Epitaxial Growth:** The  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> epitaxial layer is grown using a gallium effusion cell and an oxygen plasma source. The substrate temperature and the Ga/O flux ratio are carefully controlled to achieve the desired stoichiometry and crystal quality.
- **Doping:** For conductive layers, silicon is commonly used as an n-type dopant, introduced via a separate effusion cell.

## II. Device Fabrication

### A. GaN High Electron Mobility Transistor (HEMT)

- **Mesa Isolation:** The active areas of the device are defined by etching away the surrounding epitaxial layers using a chlorine-based plasma in a reactive ion etching (RIE) system.
- **Ohmic Contact Formation:** Source and drain contact regions are defined using photolithography. A metal stack, typically Ti/Al/Ni/Au, is deposited via electron beam evaporation, followed by a lift-off process. The contacts are then annealed at high temperature to form ohmic contacts to the 2DEG.
- **Gate Formation:** The gate is defined using electron beam lithography to achieve sub-micron dimensions. A Schottky gate metal stack, such as Ni/Au or Pt/Ti/Au, is deposited, followed by lift-off.
- **Passivation:** A dielectric layer, such as SiN or SiO<sub>2</sub>, is deposited over the device using plasma-enhanced chemical vapor deposition (PECVD) to passivate the surface and reduce trapping effects.
- **Contact Pad Formation:** Via holes are etched through the passivation layer, and thick metal pads are deposited for probing and wire bonding.

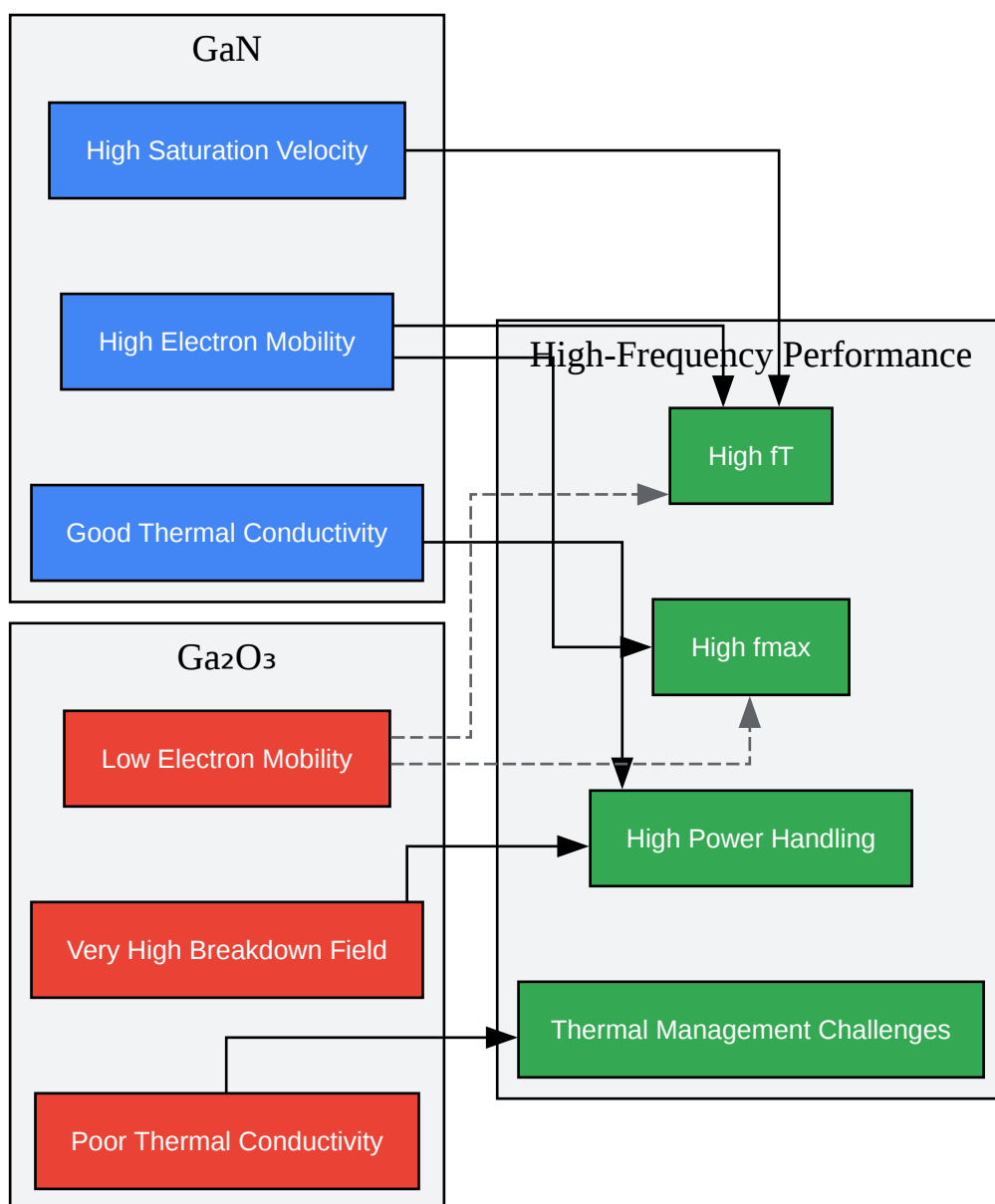
### B. $\beta$ -Ga<sub>2</sub>O<sub>3</sub> Metal-Oxide-Semiconductor Field-Effect Transistor (MOSFET)

- **Mesa Isolation:** Similar to the GaN HEMT process, mesa isolation is performed using a  $\text{BCl}_3/\text{Ar}$  plasma etch.
- **Source/Drain Ohmic Contacts:** A Ti/Au metal stack is deposited and annealed to form ohmic contacts.
- **Gate Dielectric Deposition:** A high-quality gate dielectric, such as  $\text{Al}_2\text{O}_3$  or  $\text{SiO}_2$ , is deposited using atomic layer deposition (ALD).
- **Gate Electrode Formation:** A metal gate, typically Ni/Au, is deposited and patterned.
- **Passivation and Contact Pads:** A passivation layer is deposited, and contact pads are formed, similar to the GaN HEMT process.

### III. High-Frequency Characterization

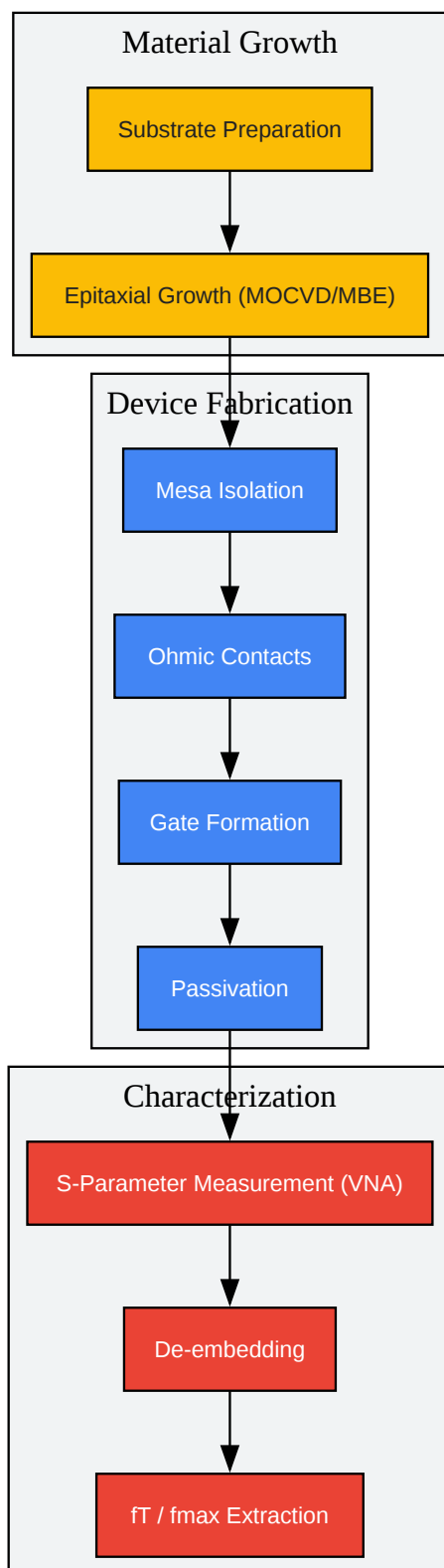
- **S-Parameter Measurement:** The high-frequency performance of the fabricated devices is characterized by measuring their scattering parameters (S-parameters) using a vector network analyzer (VNA). The VNA is calibrated using a standard short-open-load-thru (SOLT) or thru-reflect-line (TRL) calibration method.
- **De-embedding:** The parasitic effects of the measurement probes and pads are removed from the raw S-parameter data using de-embedding structures fabricated on the same wafer.
- **$f_T$  and  $f_{\text{max}}$  Extraction:** The current gain ( $|h_{21}|$ ) and the maximum available gain (MAG) or unilateral power gain (U) are calculated from the de-embedded S-parameters.  $f_T$  is determined by extrapolating  $|h_{21}|$  to unity gain with a -20 dB/decade slope.  $f_{\text{max}}$  is determined by extrapolating MAG or U to unity gain with a -20 dB/decade slope.

## Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

*Material properties influencing high-frequency performance.*



[Click to download full resolution via product page](#)

*A generalized experimental workflow for device fabrication and characterization.*

## Conclusion

GaN remains the superior choice for mainstream high-frequency applications due to its well-balanced properties, particularly its high electron mobility and good thermal conductivity, which translate to excellent  $f_T$  and  $f_{max}$  values.  $Ga_2O_3$ , with its ultra-wide bandgap and exceptional breakdown field, holds significant promise for very high-power applications. However, for high-frequency operation, the material's inherent limitations of lower electron mobility and poor thermal conductivity must be overcome through innovative device design and thermal management solutions. As research into  $Ga_2O_3$  matures, it may carve out a niche in high-power RF systems operating at lower microwave frequencies where its high-voltage capabilities can be fully leveraged. Continued research and development in both material growth and device processing will be crucial in unlocking the full potential of these wide- and ultra-wide-bandgap semiconductors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [performance comparison of GaN and  $Ga_2O_3$  for high-frequency applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7856332#performance-comparison-of-gan-and-ga-o-for-high-frequency-applications\]](https://www.benchchem.com/product/b7856332#performance-comparison-of-gan-and-ga-o-for-high-frequency-applications)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)